molecular formula C14H20FNO2S B12231611 3-(2-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide

3-(2-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide

Cat. No.: B12231611
M. Wt: 285.38 g/mol
InChI Key: CLRFAWQMSKEBRG-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-fluorobenzoyl chloride with 2-hydroxy-4-(methylsulfanyl)butylamine under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of a ket

Properties

Molecular Formula

C14H20FNO2S

Molecular Weight

285.38 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)propanamide

InChI

InChI=1S/C14H20FNO2S/c1-19-9-8-12(17)10-16-14(18)7-6-11-4-2-3-5-13(11)15/h2-5,12,17H,6-10H2,1H3,(H,16,18)

InChI Key

CLRFAWQMSKEBRG-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CNC(=O)CCC1=CC=CC=C1F)O

Origin of Product

United States

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